molecular formula C6H8N2O3 B1282373 Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate CAS No. 37641-36-4

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1282373
CAS RN: 37641-36-4
M. Wt: 156.14 g/mol
InChI Key: WSWXWCDHGTWBRW-UHFFFAOYSA-N
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Patent
US08318754B2

Procedure details

To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (0.50 g, 2.87 mmol) in CH2Cl2 (10 mL) was added triethylamine (0.53 mL, 3.73 mmol) and p-TsCl (0.65 g, 3.44 mmol) in three portions. The reaction mixture was stirred at rt for 8 h then was diluted with CH2Cl2 and washed with water. The organic layer was dried (Na2SO4), filtered and concentrated in vacuo. The crude was purified by column chromatography using EtOAc/hexanes to give the title compound as an off-white solid (375 mg, 84%). 1H NMR (300 MHz, CDCl3): δ 4.51 (2H, q, J=7 Hz), 2.65 (3H, s), 1.52 (3H, t, J=5 Hz). MS (M+H): 157.1.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
[Compound]
Name
p-TsCl
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH:5][C:6](=[O:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=O)[CH3:2].C(N(CC)CC)C>C(Cl)Cl>[CH3:2][C:1]1[O:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:5][N:4]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)NNC(C(=O)OCC)=O
Name
Quantity
0.53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
p-TsCl
Quantity
0.65 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=NN=C(O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.